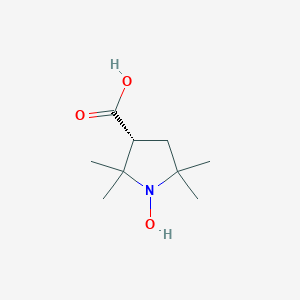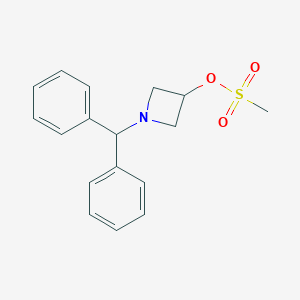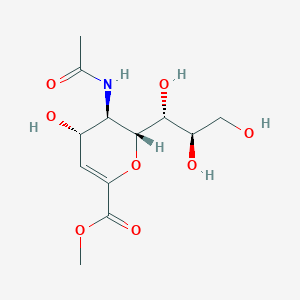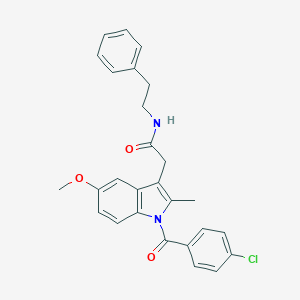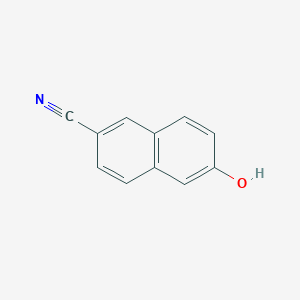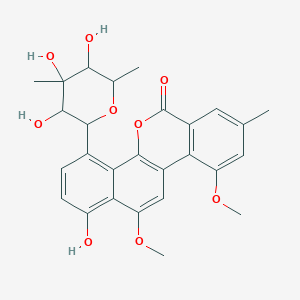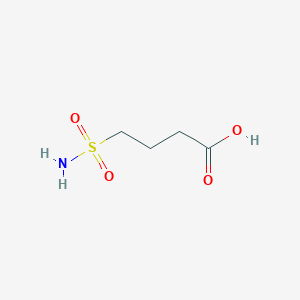
Bis(1,3-Dithian-2-yl)methan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1,3-dithian-2-yl)methane: is an organic compound with the molecular formula C₉H₁₆S₄. It is characterized by the presence of two 1,3-dithiane rings connected by a methylene bridge. This compound is known for its stability and unique chemical properties, making it a valuable reagent in organic synthesis and various scientific research applications .
Wissenschaftliche Forschungsanwendungen
Bis(1,3-dithian-2-yl)methane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Medicine: Research has explored its potential as a precursor for drug development, particularly in the synthesis of sulfur-containing pharmaceuticals.
Wirkmechanismus
Target of Action
Bis(1,3-dithian-2-yl)methane is a sulfur-containing organic compound It’s known to be used in proteomics research , suggesting it may interact with proteins or other biological molecules.
Mode of Action
A related compound, α-dithioacetyl propargylamines, undergoes a base-mediated rearrangement via expansion of the dithiane ring . This process results in the formation of sulfur-centered radical intermediates, which undergo regioselective cyclization to generate heterocyclic intermediates
Biochemical Pathways
The compound’s potential role in proteomics research suggests it may influence protein-related pathways
Pharmacokinetics
It’s known that the compound is soluble in chloroform, dichloromethane, and ethyl acetate , which could influence its bioavailability and distribution within the body.
Result of Action
The compound’s potential use in proteomics research suggests it may have effects at the molecular level, possibly influencing protein structure or function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(1,3-dithian-2-yl)methane can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-dimercaptopropane with 1,1,3,3-tetramethoxypropane in the presence of boron trifluoride diethyl etherate as a catalyst. The reaction is typically carried out in chloroform and acetic acid, with heating for about 2 hours .
Industrial Production Methods: While specific industrial production methods for bis(1,3-dithian-2-yl)methane are not widely documented, the synthesis methods used in research laboratories can be scaled up for industrial applications. The key factors in industrial production would include optimizing reaction conditions, ensuring high yield, and maintaining purity.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(1,3-dithian-2-yl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The methylene bridge can undergo substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as alkyl halides or organometallic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Vergleich Mit ähnlichen Verbindungen
1,3-Dithiane: A simpler compound with one 1,3-dithiane ring.
Bis(1,3-dithian-2-yl)ethane: Similar structure but with an ethylene bridge instead of a methylene bridge.
Bis(1,3-dithian-2-yl)propane: Similar structure but with a propylene bridge.
Uniqueness: Bis(1,3-dithian-2-yl)methane is unique due to its dual 1,3-dithiane rings connected by a methylene bridge, providing enhanced stability and reactivity compared to its analogs. This makes it particularly useful as a protecting group and in the synthesis of complex molecules .
Eigenschaften
IUPAC Name |
2-(1,3-dithian-2-ylmethyl)-1,3-dithiane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16S4/c1-3-10-8(11-4-1)7-9-12-5-2-6-13-9/h8-9H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJKPLNHQJEQOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)CC2SCCCS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299782 |
Source


|
| Record name | 2,2'-Methylenebis(1,3-dithiane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14947-51-4 |
Source


|
| Record name | NSC132850 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132850 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-Methylenebis(1,3-dithiane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
